

Spectroscopic Data for Methyl 2-amino-4-methoxynicotinate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-4-methoxynicotinate*

Cat. No.: *B8131930*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-amino-4-methoxynicotinate**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Methyl 2-amino-4-methoxynicotinate**. These values are estimated based on known substituent effects and spectral data of related aminopyridine and nicotinate derivatives.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.90	d	1H	H-6
~6.25	d	1H	H-5
~5.50	br s	2H	-NH ₂
~3.95	s	3H	-OCH ₃ (at C4)
~3.85	s	3H	-OCH ₃ (ester)

d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~168.0	C=O (ester)
~165.0	C-4
~160.0	C-2
~148.0	C-6
~105.0	C-3
~98.0	C-5
~55.5	-OCH ₃ (at C4)
~52.0	-OCH ₃ (ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Doublet	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1720	Strong	C=O stretch (ester)
~1620	Strong	N-H bend (primary amine)
1600, 1480	Medium	Aromatic C=C stretch
1280 - 1200	Strong	Aryl C-O stretch
1150 - 1050	Strong	Aliphatic C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
182	High	[M] ⁺ (Molecular Ion)
151	High	[M - OCH ₃] ⁺
123	Medium	[M - COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Protocol:

- Sample Preparation:

- Accurately weigh 5-25 mg of **Methyl 2-amino-4-methoxynicotinate** for ^1H NMR, or 50-100 mg for ^{13}C NMR.[1]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.[2]
- To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[2][3] The final sample height in the tube should be approximately 4 cm.[2]
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
 - Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4]

- Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
- Sample Measurement:
 - Place a small amount (a few milligrams) of the solid **Methyl 2-amino-4-methoxynicotinate** sample onto the center of the ATR crystal.[\[5\]](#)
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[4\]](#)
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - The instrument software will automatically subtract the background spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

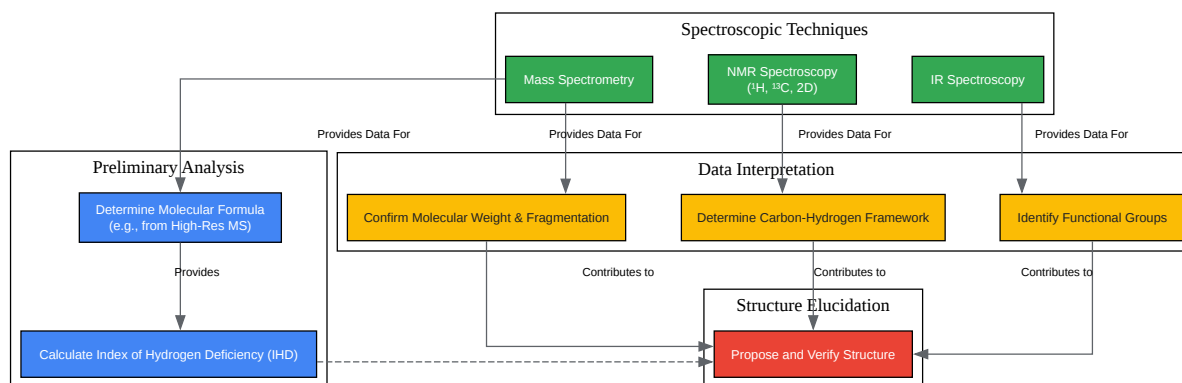
Protocol (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[\[6\]](#)
 - The sample is volatilized in the ion source under high vacuum.[\[7\]](#)
- Ionization and Fragmentation:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[8\]](#)[\[9\]](#)

- This causes the molecules to ionize, forming a molecular ion ($[M]^+$), and to fragment into smaller, characteristic charged particles.^{[8][9]}
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.
- Data Interpretation:
 - The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like **Methyl 2-amino-4-methoxynicotinate**.



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Caption: Workflow for Spectroscopic Identification.

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